Ethyl 2-(4-aminophenoxy)acetate
Overview
Description
Ethyl 2-(4-aminophenoxy)acetate is a chemical compound that has been studied for its potential use as a building synthon for novel dual hypoglycemic agents . It is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . The molecular weight of this compound is 195.22 .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 4-nitrophenol with ethyl bromo-acetate, followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Molecular Structure Analysis
The structure of this compound was confirmed by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that the compound was crystallized in the triclinic crystal system . The cooperative non-covalent interactions are also discussed with the aid of Hirshfeld surface analysis .Scientific Research Applications
1. Synthesis and Characterization
Ethyl 2-(4-aminophenoxy)acetate has been studied for its potential in synthesizing novel hypoglycemic agents. A facile synthesis method was developed, yielding pure crystals suitable for structural studies, including X-ray crystallography and various spectroscopic analyses. This synthesis is significant for creating building synthons for dual hypoglycemic agents (Altowyan et al., 2022).
2. Applications in pH Measurement
This compound derivatives have been modified to create pH-sensitive probes. These probes, derived from the 2-aminophenol group, show potential in measuring intracellular pH, offering insights into physiological conditions without significant interference from other ions (Rhee, Levy, & London, 1995).
3. Diuretic Activity
Derivatives of this compound, specifically aminomethyl derivatives, have been synthesized and tested for their diuretic and saluretic activities. This research highlights the compound's role in developing high-ceiling diuretics, emphasizing the importance of nitrogen and aromatic nuclear substitution in these activities (Lee et al., 1984).
4. Solubility and Thermodynamic Studies
The solubility of this compound derivatives in various solvents has been experimentally determined. These studies are crucial for understanding the compound's behavior in different solvent environments, providing valuable data for its application in chemical and pharmaceutical industries (Sheng et al., 2018).
5. Supramolecular Chemistry
This compound has been used to synthesize crown ether inclusion complexes. These complexes, studied using crystallography and dielectric measurements, contribute to the understanding of supramolecular chemistry and the formation of novel materials (Wang, Sun, & Xiong, 2012).
6. Reaction Mechanisms
Studies have explored the reaction mechanisms involving this compound, such as its interaction with alkyl propiolates. These investigations shed light on the chemical behavior of the compound and its potential applications in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Safety and Hazards
While specific safety and hazard information for Ethyl 2-(4-aminophenoxy)acetate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It’s also advised to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .
Mechanism of Action
Target of Action
Ethyl 2-(4-aminophenoxy)acetate is a building synthon for novel dual hypoglycemic agents . .
Mode of Action
It is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group .
Biochemical Pathways
It is known to be a precursor for dual hypoglycemic agents , suggesting it may be involved in the regulation of blood glucose levels.
Result of Action
As a precursor for dual hypoglycemic agents , it may contribute to the regulation of blood glucose levels.
Properties
IUPAC Name |
ethyl 2-(4-aminophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBOGKPIMZRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-38-5 | |
Record name | ethyl 2-(4-aminophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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